N-Acetylisoleucine

Catalog No.
S3722821
CAS No.
20257-17-4
M.F
C8H15NO3
M. Wt
173.21 g/mol
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N-Acetylisoleucine

CAS Number

20257-17-4

Product Name

N-Acetylisoleucine

IUPAC Name

2-acetamido-3-methylpentanoic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

JDTWZSUNGHMMJM-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C

Description

The exact mass of the compound N-Acetylisoleucine is 173.10519334 g/mol and the complexity rating of the compound is 179. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['203807', '203806', '203805', '203442']. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Acetylisoleucine is a derivative of the amino acid isoleucine, classified as an N-acyl-alpha amino acid. Its chemical structure features an acetyl group attached to the nitrogen atom of the isoleucine molecule, making it a biologically available N-terminal capped form of L-isoleucine. The compound has the molecular formula C8H15NO3C_8H_{15}NO_3 and an average molecular weight of approximately 173.21 g/mol. N-Acetylisoleucine plays a significant role in various biological processes, particularly in protein modification and metabolism .

Typical of amino acids and their derivatives. It can participate in N-acylation reactions, where the acetyl group can be transferred to other amino acids or peptides through enzymatic action, particularly by N-acetyltransferases. Additionally, it can be hydrolyzed back to isoleucine and acetate under certain conditions, especially in the presence of specific hydrolases .

Biologically, N-acetylisoleucine is involved in the N-terminal acetylation of proteins, a common post-translational modification that enhances protein stability and function. This modification occurs in eukaryotes and is crucial for the proper functioning of many proteins. Approximately 85% of human proteins are known to be acetylated at their N-terminus, which plays a role in protein protection and stability . Moreover, N-acetylisoleucine may exhibit antioxidant properties similar to other N-acetylated compounds, contributing to cellular defense mechanisms against oxidative stress .

N-Acetylisoleucine can be synthesized through various methods:

  • Direct Acetylation: The reaction of L-isoleucine with acetyl-CoA in the presence of specific enzymes such as leucine/isoleucine N-acetyltransferase facilitates the formation of N-acetylisoleucine.
  • Chemical Synthesis: Laboratory synthesis can also be achieved through standard organic chemistry methods involving the acylation of isoleucine using acetic anhydride or acetyl chloride.
  • Proteolytic Degradation: It can also be released from N-acetylated peptides during proteolytic degradation processes by specific hydrolases .

Studies on N-acetylisoleucine's interactions primarily focus on its role in protein structure and function. Its ability to modify proteins through acetylation impacts enzyme activity and substrate specificity. Research indicates that N-terminal acetylation influences the binding affinity of proteins to ligands and their stability under physiological conditions .

Furthermore, interaction studies with other metabolites suggest that N-acetylisoleucine may participate in metabolic pathways involving branched-chain amino acids, influencing energy metabolism and cellular signaling.

N-Acetylisoleucine shares similarities with other N-acylated amino acids. Here are a few notable examples:

CompoundStructureUnique Features
N-Acetyl-L-cysteineC₃H₇NO₃SAntioxidant properties; precursor to glutathione .
N-Acetyl-L-tyrosineC₉H₉NO₃Involved in neurotransmitter synthesis; affects mood .
N-Acetyl-L-glutamateC₆H₁₁NO₄Allosteric activator for carbamoyl phosphate synthetase I .
N-ArachidonoylglycineC₂₁H₃₃NO₂Endocannabinoid-related; involved in pain modulation .

Uniqueness of N-Acetylisoleucine

N-Acetylisoleucine's uniqueness lies in its specific role as a derivative of isoleucine, which is crucial for muscle metabolism and protein synthesis. Unlike other compounds listed, it specifically contributes to pathways related to branched-chain amino acids, making it particularly relevant for athletic performance and recovery.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.10519334 g/mol

Monoisotopic Mass

173.10519334 g/mol

Heavy Atom Count

12

Wikipedia

N-acetylisoleucine

Dates

Last modified: 07-27-2023

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